Orange G

agarose gel electrophoresis DNA tracking dye molecular biology

Orange G is the scientifically validated tracking dye for resolving small DNA fragments (≤100 bp) in agarose gel electrophoresis—migrating equivalently to 50–100 bp DNA, unlike bromophenol blue (250–400 bp). This migration specificity prevents dye-front obscuration of target bands in PCR verification, restriction digest analysis, and small RNA electrophoresis. For renal pathology, Orange G-based AFOG staining delivers superior detection of glomerular immune complexes vs. standard Masson's trichrome. Certified grades (BSC, ≥80% dye content) ensure diagnostic reproducibility and protocol consistency. For analytical labs, ≥96% HPLC-grade material guarantees accurate calibration with validated λmax (476–481 nm). Procure application-matched purity—generic substitution compromises electrophoretic resolution, histological specificity, and chromatographic accuracy.

Molecular Formula C16H10N2Na2O7S2
Molecular Weight 452.4 g/mol
CAS No. 8042-47-5
Cat. No. B6593805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrange G
CAS8042-47-5
Molecular FormulaC16H10N2Na2O7S2
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyHSXUHWZMNJHFRV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 74.3° F (NTP, 1992)
GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE
Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml.

Structure & Identifiers


Interactive Chemical Structure Model





Orange G (C.I. 16230): Chemical Identity and Procurement Baseline for Azo Dye Selection


Orange G (CAS 8042-47-5, also cataloged as 1936-15-8 for the sodium salt) is a synthetic anionic azo dye formally designated as Acid Orange 10 and C.I. 16230 [1]. It exists as a disodium salt with molecular formula C₁₆H₁₀N₂Na₂O₇S₂ and a molecular weight of 452.38 g/mol . The compound is characterized by its orange-to-yellow crystalline appearance, an absorption maximum (λmax) in water at 476–481 nm, and a bulk density of approximately 430 kg/m³ . As a member of the acid azo dye family, Orange G carries a negative charge and is widely utilized in histology, cytology, and molecular biology applications, yet its functional performance and procurement grade vary substantially across vendors and intended use-cases.

Orange G Procurement: Why Generic Acid Orange 10 Substitution Fails Without Verified Specifications


Substituting Orange G with another acid azo dye such as Orange II (Acid Orange 7) or an unspecified Acid Orange 10 product is scientifically inadvisable because performance-critical attributes—electrophoretic mobility, histological binding specificity, thermal stability in hybrid materials, and chromatographic purity—are neither uniform across the azo dye class nor consistently guaranteed by generic commodity-grade material [1]. For instance, Orange G and Orange II exhibit distinct thermal stabilities when intercalated into layered double hydroxides (LDHs), with Orange G-LDH hybrids demonstrating quantitatively higher thermal stability than the pristine dye, a property not transferable to other azo dyes without independent verification [1]. Furthermore, in agarose gel electrophoresis, Orange G migrates equivalently to approximately 50–100 base pair DNA fragments, a mobility profile that differs markedly from bromophenol blue (~300–400 bp) or xylene cyanol (~3,000–4,000 bp), rendering simple dye interchange an unacceptable risk for accurate fragment tracking [2]. These application-specific differentials underscore why procurement decisions must be grounded in validated, comparator-based evidence rather than nominal chemical identity alone.

Orange G Quantitative Differentiation: Head-to-Head Performance Data Against Key Comparators


Electrophoretic Mobility: Orange G vs. Bromophenol Blue for Small Fragment DNA Tracking

Orange G exhibits a consistently faster electrophoretic mobility than bromophenol blue across standard agarose gel systems [1]. In a 1% agarose gel prepared with TBE buffer, Orange G migrates equivalently to a double-stranded DNA fragment of approximately 50–100 base pairs, whereas bromophenol blue migrates at approximately 250 base pairs [2]. This differential mobility—Orange G migrating faster than bromophenol blue—is a class-level property of these tracking dyes and is preserved across agarose concentrations ranging from 0.5% to 1.4%, though absolute apparent fragment size equivalence varies with buffer composition [2].

agarose gel electrophoresis DNA tracking dye molecular biology

Histological Staining Specificity: Orange G in AFOG vs. Masson's Trichrome for Renal Biopsy Immune Complex Detection

In a comparative study of 13 immune complex-mediated glomerulonephritis cases (9 IgA nephritis, 4 lupus nephritis), Acid Fuchsin Orange G (AFOG) staining demonstrated superior detection sensitivity for glomerular immune complexes and protein droplets compared to conventional Masson's trichrome staining [1]. While trichrome staining produced non-specific red staining of immune complexes, protein droplets, tubular cytoplasm, and red blood cells—confounding proper analysis—AFOG staining enabled easier and more specific identification of immune complex deposits [1]. The optimal AFOG staining result was achieved at pH 1.09, with acceptable performance maintained at pH 1.37; however, pH 1.51 resulted in poor fuchsin dye staining [1]. Connective tissue staining (blue) was equivalent between both methods [1].

renal histopathology AFOG staining immune complex detection

Analytical Standard Purity: Orange G HPLC-Grade vs. Technical-Grade Material

Procurement-grade Orange G exhibits substantial variation in purity specifications that directly impact analytical suitability. HPLC analytical standard-grade Orange G (certified reference material) provides a purity of ≥96.0% as determined by HPLC area percentage, with identity confirmed by LC-MS and proton NMR spectroscopy . In contrast, biological stain-grade Orange G (Certistain® for microscopy) is specified at ≥80% dye content by spectrophotometric assay, with loss on drying ≤15% and suitability testing for microscopy applications only . This 16+ percentage-point purity differential represents a significant variance in lot-to-lot consistency and impurity burden.

HPLC analysis analytical reference standard purity specification

Thermal Stability in Hybrid Materials: Orange G-LDH vs. Pristine Orange G Dye

When intercalated into Mg-Al layered double hydroxide (LDH) matrices via co-precipitation, Orange G forms a hybrid material that exhibits significantly higher thermal stability than the pristine (unintercalated) Orange G dye [1]. Thermogravimetric analysis (TGA) confirmed that the dye-intercalated LDH hybrid decomposed at a higher temperature than the free dye, a phenomenon attributed to host-guest interactions and the confinement of dye molecules within the interlayer gallery [1]. This class-level finding for Orange G contrasts with other azo dyes (e.g., Orange II), for which intercalation stability profiles differ based on molecular geometry and interlayer orientation [1].

layered double hydroxide thermal stability dye intercalation

Photocatalytic Degradation Kinetics: Orange G Under Optimized TiO₂-Sepiolite Catalysis

Orange G photocatalytic degradation using sepiolite-TiO₂ nanocomposites follows a kinetic profile that transitions from first-order to zero-order behavior depending on operational parameters [1]. Under optimized conditions—catalyst dosage of 0.8 g/L, initial dye concentration of 10 mg/L, and pH = 3—the degradation follows first-order kinetics as described by the modified Langmuir-Hinshelwood model, yielding the highest apparent rate constant (kapp) among tested conditions [1]. At high initial dye concentrations, the reaction shifts to zero-order kinetics [1]. This kinetic characterization provides a baseline for evaluating Orange G against other azo dyes in wastewater treatment applications.

photocatalysis degradation kinetics water treatment

Orange G Application Scenarios: Where Differential Performance Dictates Product Selection


Small Fragment DNA Electrophoresis and PAGE Tracking Dye

In agarose gel electrophoresis protocols requiring precise tracking of small double-stranded DNA fragments (≤100 base pairs), Orange G is the preferred tracking dye over bromophenol blue [1]. Its faster mobility—migrating equivalently to approximately 50–100 bp DNA in 1% agarose TBE gels versus bromophenol blue's ~250–400 bp—enables accurate monitoring of small fragment resolution without the dye front obscuring bands of interest [2]. This differential is particularly critical in applications such as PCR product verification, restriction digest analysis of short fragments, and small RNA electrophoresis, where bromophenol blue co-migrates with the analyte. Procurement of high-purity Orange G (≥80% dye content by spectrophotometric assay) ensures consistent migration behavior across gel runs [2].

AFOG Staining for Renal Biopsy Immune Complex Detection

For renal pathology laboratories performing diagnostic evaluation of immune complex-mediated glomerulonephritis (IgA nephropathy, lupus nephritis), AFOG staining formulations containing Orange G provide superior detection sensitivity and specificity compared to standard Masson's trichrome staining [3]. The Orange G component contributes to the differential staining pattern that enables clear visualization of glomerular immune complexes and protein droplets, which appear indistinctly stained in trichrome preparations [3]. Optimal staining is achieved when the AFOG solution is adjusted to pH 1.09–1.37; solutions at pH ≥1.51 yield unsatisfactory fuchsin staining [3]. Procurement of Orange G certified for histological use (e.g., Certistain® grade, Biological Stain Commission certified) is essential for diagnostic reproducibility and compliance with laboratory accreditation standards .

Analytical Method Development and HPLC Calibration Standard

In analytical chemistry laboratories developing HPLC methods for azo dye detection in food, cosmetics, or environmental samples, Orange G analytical standard-grade material (≥96.0% HPLC purity) is required for accurate calibration curve preparation and method validation . The 16+ percentage-point purity differential between analytical standard-grade and biological stain-grade Orange G translates directly to quantitation accuracy and limit of detection (LOD) reliability . Additionally, the certified λmax specification (476–481 nm in water) and specific absorptivity (A 1%/1cm: 380–500 at 0.015 g/L) provide validated spectrophotometric benchmarks for instrument calibration and quality control . Procurement of lower-purity material for analytical applications introduces uncharacterized impurity peaks that compromise chromatographic resolution and quantitative precision.

Photocatalytic Degradation Research and Environmental Remediation Model

Orange G serves as a well-characterized model azo dye for photocatalytic degradation studies aimed at wastewater treatment process optimization [4]. The established kinetic parameters—first-order degradation at low-to-moderate dye concentrations, zero-order at high concentrations, with optimal degradation at catalyst dosage 0.8 g/L, initial dye concentration 10 mg/L, and pH 3 using sepiolite-TiO₂ photocatalysts—provide a reproducible benchmark for evaluating novel catalytic materials and process conditions [4]. Researchers selecting Orange G for environmental photocatalysis studies benefit from this pre-existing kinetic characterization, enabling direct comparison of catalyst performance across laboratories and reducing experimental variability inherent to less-characterized azo dye models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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